2,5-dichloro-N-[3-(2,5-dichlorobenzamido)naphthalen-2-yl]benzamide
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Overview
Description
2,5-dichloro-N-[3-(2,5-dichlorobenzamido)naphthalen-2-yl]benzamide is a complex organic compound that belongs to the class of dichlorobenzamide derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[3-(2,5-dichlorobenzamido)naphthalen-2-yl]benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in a solvent such as N,N′-dimethylformamide (DMF) at elevated temperatures. For instance, the reaction can be carried out at 60°C for a few hours to achieve good yields . The process may also involve the use of pyridine as a base to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[3-(2,5-dichlorobenzamido)naphthalen-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for chlorination, sodium borohydride for reduction, and strong acids or bases for hydrolysis. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce carboxylic acids and amines .
Scientific Research Applications
2,5-dichloro-N-[3-(2,5-dichlorobenzamido)naphthalen-2-yl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[3-(2,5-dichlorobenzamido)naphthalen-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
Compared to these similar compounds, 2,5-dichloro-N-[3-(2,5-dichlorobenzamido)naphthalen-2-yl]benzamide stands out due to its unique naphthalene ring structure, which may confer distinct chemical and biological properties. This structural difference can influence its reactivity, binding affinity, and overall effectiveness in various applications .
Properties
IUPAC Name |
2,5-dichloro-N-[3-[(2,5-dichlorobenzoyl)amino]naphthalen-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl4N2O2/c25-15-5-7-19(27)17(11-15)23(31)29-21-9-13-3-1-2-4-14(13)10-22(21)30-24(32)18-12-16(26)6-8-20(18)28/h1-12H,(H,29,31)(H,30,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFLVHOSEPBXQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=C(C=CC(=C3)Cl)Cl)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl4N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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